Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester group, a trimethylphenyl group, and a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-(2,4,6-trimethylphenyl)-4-oxobutanoic acid.
Reduction: Ethyl 4-(2,4,6-trimethylphenyl)-4-hydroxybutanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The trimethylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate: Similar in structure but contains a phosphinate group instead of a butanoate backbone.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group and is used as a photoinitiator.
Uniqueness
Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)7-6-13(16)15-11(3)8-10(2)9-12(15)4/h8-9H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXWCPFTGVPFQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645855 |
Source
|
Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31419-99-5 |
Source
|
Record name | Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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